molecular formula C14H10BrClO3 B5616009 2-chlorophenyl (3-bromophenoxy)acetate

2-chlorophenyl (3-bromophenoxy)acetate

Cat. No.: B5616009
M. Wt: 341.58 g/mol
InChI Key: YZROURKNUKORQW-UHFFFAOYSA-N
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Description

2-Chlorophenyl (3-bromophenoxy)acetate is a halogenated aromatic ester featuring a 2-chlorophenyl group linked via an acetate moiety to a 3-bromophenoxy substituent. The compound’s ester group and halogen substituents (Cl, Br) likely influence its reactivity, stability, and interactions in biological systems.

Properties

IUPAC Name

(2-chlorophenyl) 2-(3-bromophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO3/c15-10-4-3-5-11(8-10)18-9-14(17)19-13-7-2-1-6-12(13)16/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZROURKNUKORQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)COC2=CC(=CC=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogenated Phenoxy Acetates

Compounds with phenoxy-acetate backbones and halogen substituents are common intermediates. For example:

  • Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate (CAS: 2366994-69-4) incorporates additional fluoro and formyl groups, enhancing electrophilicity for further derivatization .
  • 2-(3-Bromophenoxy)acetyl chloride (Example 30, ) demonstrates the reactivity of the acetate group for nucleophilic acyl substitution, a key step in synthesizing amides or esters .

Chlorophenyl-Containing Esters

  • Methyl 2-(2-chlorophenyl)acetate (): A simple ester with a 2-chlorophenyl group. Its tert-butyl analog (S20) is synthesized via esterification, yielding a colorless oil with distinct NMR profiles (δ = 7.40–7.18 ppm for aromatic protons) .
  • Clopidogrel intermediates (): Methyl esters with 2-chlorophenyl and thienopyridine groups are pivotal in antiplatelet drug synthesis. For example, clopidogrel bisulfate relies on stereoselective resolution of enantiomers, highlighting the importance of chirality in bioactivity .

Bromophenyl Acetates

  • Methyl 2-(3-bromophenyl)acetate (): A building block in pharmaceuticals and agrochemicals (CAS: 150529-73-0). Its molecular formula (C₉H₉BrO₂) and lack of phenoxy groups distinguish it from the target compound .

Key Difference: The phenoxy group in 2-chlorophenyl (3-bromophenoxy)acetate may increase steric hindrance, affecting binding affinity in biological targets compared to simpler bromophenyl acetates.

Multihalogenated Compounds

  • 3-Bromopropyl 2-(2-chlorophenyl)-2-(thienopyridinyl)acetate (): Combines chloro and bromo substituents with a heterocyclic ring. Single-crystal X-ray data (R factor = 0.035) confirm its planar structure, stabilized by weak C–H⋯O interactions .

Key Difference: The absence of a thienopyridinyl group in the target compound simplifies its synthesis but may reduce its efficacy in central nervous system applications.

Data Table: Comparative Analysis of Analogous Compounds

Compound Name Molecular Formula Key Substituents Applications Reference
This compound C₁₄H₁₀BrClO₃ 2-Cl, 3-BrO, acetate Potential antiparasitic/agrochemical Inferred
Methyl 2-(3-bromophenyl)acetate C₉H₉BrO₂ 3-Br, acetate Pharmaceutical intermediates
Clopidogrel bisulfate C₁₆H₁₆ClNO₂S·H₂SO₄ 2-Cl, thienopyridine, sulfate Antiplatelet drug
Ethyl 2-(3-bromo-2-fluoro)phenoxyacetate C₁₁H₁₁BrFO₃ 3-Br, 2-F, formyl, acetate Synthetic intermediate

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